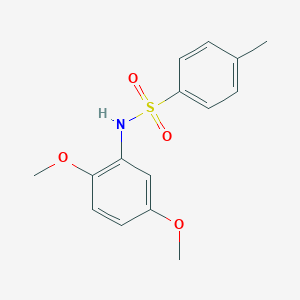
N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide” is a chemical compound that likely belongs to the class of substances known as phenethylamines . Phenethylamines are a class of synthetic compounds with a chemical structure similar to monoamines and have stimulant activities on the central nervous system due to the increase of monoaminergic transmission .
Scientific Research Applications
Photosensitive Protecting Groups
- Application in Synthetic Chemistry : Compounds with dimethoxyphenyl structures are explored for their potential as photosensitive protecting groups in synthetic chemistry. These groups, including 2-nitrobenzyl, 3,5-dimethoxybenzyl, and others, show promise for future applications due to their controllable removal under light exposure, making them valuable in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Environmental Impact and Toxicology
- Occurrence and Toxicity of Related Compounds : The environmental occurrence, fate, and toxicity of brominated flame retardants, including compounds with structural similarities to methylbenzenesulfonamides, have been reviewed. These studies call for more research into the environmental persistence and potential health impacts of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Methodologies
- Synthesis of Cyclic Compounds : Research into novel cyclic compounds containing aminobenzenesulfonamide highlights the versatility of sulfonamide derivatives in organic synthesis. This includes the development of methods for synthesizing polyheterocyclic compounds and multifunctional click cycloalkyne agents, showcasing the broad utility of sulfonamide derivatives in the pharmaceutical industry (Kaneda, 2020).
Advances in Material Science
- Scintillation Properties : The development of plastic scintillators incorporating polymethyl methacrylate with various luminescent dyes, including dimethoxyphenyl derivatives, indicates the importance of such compounds in enhancing material properties for applications in radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Antimicrobial and Therapeutic Potential
- Tranilast as a Therapeutic Agent : Although not directly related to N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide, the use of tranilast (an anti-allergy drug with a dimethoxycinnamoyl component) in proliferative disorders showcases the potential therapeutic applications of compounds with dimethoxyphenyl functionalities. Tranilast's antitumor potential highlights the broader relevance of such chemical structures in medicinal chemistry (Rogosnitzky, Danks, & Kardash, 2012).
Future Directions
The future directions of research on “N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. There is also a great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-14-10-12(19-2)6-9-15(14)20-3/h4-10,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPCYFVPCXDGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-Methyl-1-(4-{[4-(4-pentylcyclohexyl)benzoyl]oxy}phenyl)cyclohexyl]phenyl 4-(4-pentylcyclohexyl)benzoate](/img/structure/B404680.png)
![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)benzamide](/img/structure/B404682.png)
![17-(4-Bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B404685.png)
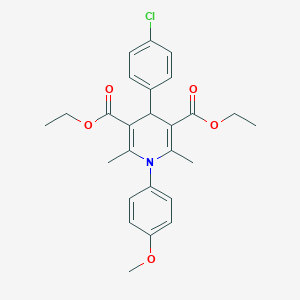

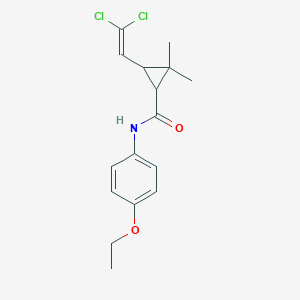
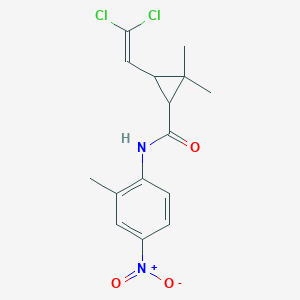

![N-[3,5-bis(2-methylphenoxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404698.png)
![N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404700.png)
![N-(2,3-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404701.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404702.png)
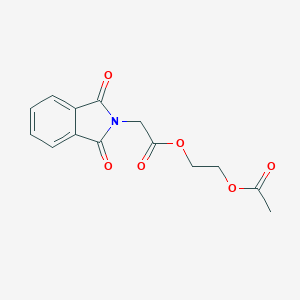
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404704.png)
